

# An In-depth Technical Guide to 3,5-Dichloro-2-hydrazinylpyridine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,5-Dichloro-2-hydrazinylpyridine

Cat. No.: B010981

[Get Quote](#)

CAS Number: 104408-23-3

This technical guide provides a comprehensive overview of **3,5-Dichloro-2-hydrazinylpyridine**, a chlorinated hydrazine compound with applications in chemical synthesis and potential utility in proteomics research and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

## Chemical and Physical Properties

**3,5-Dichloro-2-hydrazinylpyridine** is a pyridine derivative characterized by the presence of two chlorine atoms and a hydrazinyl group. These functional groups make it a versatile reagent in organic synthesis.

Table 1: Physicochemical Properties of **3,5-Dichloro-2-hydrazinylpyridine**

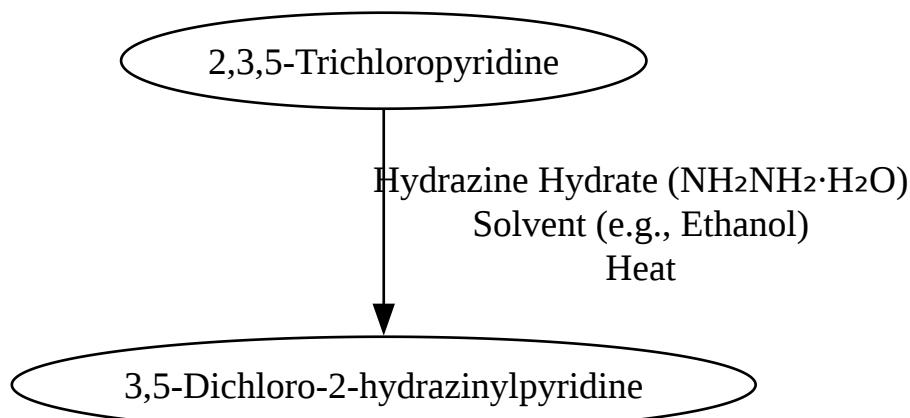

| Property          | Value                                                          | Source              |
|-------------------|----------------------------------------------------------------|---------------------|
| CAS Number        | 104408-23-3                                                    | <a href="#">[1]</a> |
| Molecular Formula | C <sub>5</sub> H <sub>5</sub> Cl <sub>2</sub> N <sub>3</sub>   | <a href="#">[1]</a> |
| Molecular Weight  | 178.02 g/mol                                                   | <a href="#">[1]</a> |
| Exact Mass        | 176.986053 g/mol                                               | <a href="#">[1]</a> |
| InChI             | InChI=1S/C5H5Cl2N3/c6-3-1-4(7)5(10-8)9-2-3/h1-2H,8H2, (H,9,10) | <a href="#">[1]</a> |
| SMILES            | N(c1c(cc(cn1)Cl)Cl)N                                           | <a href="#">[1]</a> |

Table 2: Spectral Data for **3,5-Dichloro-2-hydrazinylpyridine**

| Spectrum Type         | Data Highlights                                                                                                                                             | Source                                  |
|-----------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| Mass Spectrum (GC-MS) | Full spectrum available.                                                                                                                                    | <a href="#">[1]</a>                     |
| <sup>1</sup> H NMR    | Data not explicitly available in the searched literature but is available for similar compounds like 2-Amino-3,5-dichloropyridine and 3,5-Dichloropyridine. | <a href="#">[2]</a> <a href="#">[3]</a> |

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3,5-Dichloro-2-hydrazinylpyridine** from 2,3,5-trichloropyridine is not readily available in the public domain literature, a general synthetic approach can be inferred from the synthesis of structurally similar compounds, such as 3-chloro-2-hydrazinopyridine. The most probable synthetic route involves the nucleophilic aromatic substitution of a chlorine atom on the pyridine ring with hydrazine.

[Click to download full resolution via product page](#)

## General Experimental Protocol (Inferred)

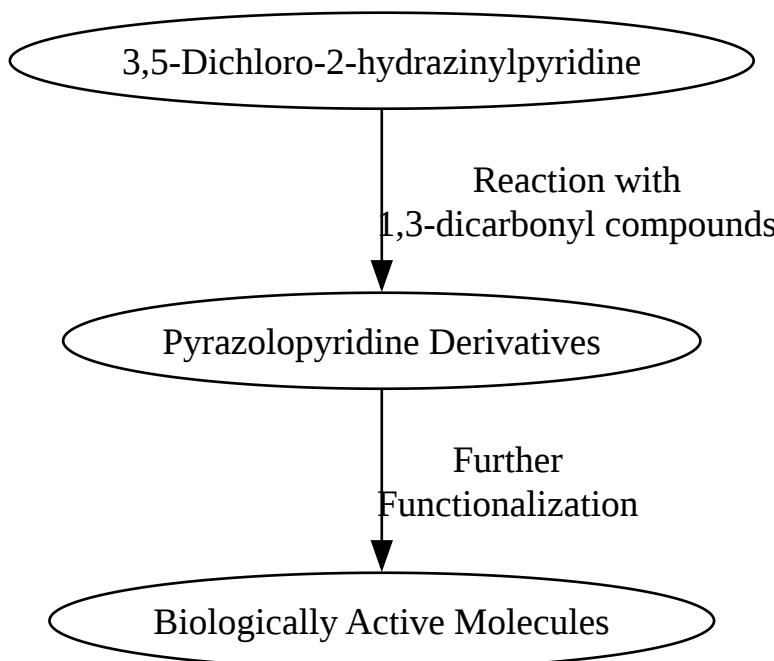
The following protocol is a generalized procedure based on the synthesis of 3-chloro-2-hydrazinopyridine and should be optimized for the synthesis of the title compound.[4][5][6]

### Materials:

- 2,3,5-Trichloropyridine
- Hydrazine hydrate (80% or higher)
- Ethanol (or other suitable polar solvent like isopropanol or THF)
- Water (for washing)

### Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3,5-trichloropyridine and a suitable polar solvent (e.g., ethanol).
- Slowly add an excess of hydrazine hydrate to the stirred solution. The molar ratio of 2,3,5-trichloropyridine to hydrazine hydrate is typically in the range of 1:4 to 1:6.[4]
- Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-8 hours). The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]


- After the reaction is complete, cool the mixture to room temperature.
- The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.
- Wash the collected solid with cold water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
- Dry the product under vacuum to obtain **3,5-Dichloro-2-hydrazinylpyridine**.
- Further purification can be achieved by recrystallization from a suitable solvent if necessary.

## Applications in Scientific Research

**3,5-Dichloro-2-hydrazinylpyridine** is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds with potential biological activities.

## Synthesis of Pyrazole Derivatives

The hydrazinyl group of **3,5-Dichloro-2-hydrazinylpyridine** is a key functional group for the construction of pyrazole rings. Pyrazolo[3,4-b]pyridines, for instance, are synthesized from 5-aminopyrazoles, which can be derived from hydrazinopyridines.<sup>[7]</sup> These pyrazolopyridine scaffolds are of significant interest in medicinal chemistry due to their structural similarity to purine bases.<sup>[7]</sup>



[Click to download full resolution via product page](#)

## Potential Applications in Proteomics

While commercial suppliers list "proteomics research" as an application, specific experimental protocols or detailed methodologies for the use of **3,5-Dichloro-2-hydrazinylpyridine** in this field are not well-documented in the available literature. It is plausible that, like other hydrazine-containing reagents, it could be used in chemical proteomics for cross-linking studies or as a cleavable linker, though this remains speculative without further evidence. The chlorinated pyridine moiety could also potentially be a target for specific protein modifications or interactions, a concept explored in the broader context of protein chlorination in inflammatory processes.[8]

## Biological Activity

The direct biological activity of **3,5-Dichloro-2-hydrazinylpyridine** has not been extensively studied. Its primary role in a biological context is as a building block for the synthesis of compounds with therapeutic potential.

## Precursor to Biologically Active Molecules

Hydrazide and hydrazone derivatives, which can be synthesized from **3,5-Dichloro-2-hydrazinylpyridine**, are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[9][10][11] The pyridine ring is a common scaffold in many approved drugs.[12]

Derivatives of 3-chloro-2-hydrazinopyridine have been investigated for their fungicidal activity against various plant pathogens.[12] For example, certain hydrazone derivatives have shown inhibitory effects on tomato bacterial spot and cucumber Fusarium wilt.[12]

## Safety and Handling

Detailed safety and handling information should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As a chlorinated hydrazine derivative, it should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

## Conclusion

**3,5-Dichloro-2-hydrazinylpyridine** is a valuable synthetic intermediate, particularly for the construction of heterocyclic systems like pyrazoles. While its direct biological activity is not well-characterized, the broader class of hydrazide and hydrazone compounds, as well as pyridine derivatives, are of significant interest in drug discovery and agrochemical research. Further investigation is needed to explore its potential applications in proteomics and to fully elucidate its biological profile.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 2-Amino-3,5-dichloropyridine(4214-74-8) 1H NMR spectrum [chemicalbook.com]
- 3. 3,5-Dichloropyridine(2457-47-8) 1H NMR spectrum [chemicalbook.com]

- 4. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 5. Preparation methods for important intermediates of anthranilic diamide compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,5-Dichloro-2-hydrazinylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b010981#3-5-dichloro-2-hydrazinylpyridine-cas-number-104408-23-3]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)